molecular formula C13H15ClN4O B598591 Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride CAS No. 1204298-55-4

Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride

カタログ番号: B598591
CAS番号: 1204298-55-4
分子量: 278.74
InChIキー: SDQBNBUUKBXGSW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride (CAS: 1204298-55-4) is a heterocyclic compound featuring a quinoxaline core linked to a piperazine moiety via a methanone bridge, with a hydrochloride counterion enhancing solubility. Its molecular formula is C₁₃H₁₄N₄O·HCl, and it has a molecular weight of 278.75 g/mol (free base: 242.28 g/mol). The quinoxaline scaffold contributes to its aromatic and electron-deficient properties, while the piperazine group introduces basicity and conformational flexibility, making it a candidate for targeting biological systems such as enzymes or receptors .

The compound is typically stored under sealed, dry conditions at 2–8°C and is commercially available at 95% purity, though current stock status may vary . Synthetic routes often involve condensation reactions between chlorinated quinoxaline derivatives and piperazine-containing reagents under reflux conditions, as seen in analogous compounds .

特性

IUPAC Name

piperazin-1-yl(quinoxalin-6-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O.ClH/c18-13(17-7-5-14-6-8-17)10-1-2-11-12(9-10)16-4-3-15-11;/h1-4,9,14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQBNBUUKBXGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=NC=CN=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719876
Record name (Piperazin-1-yl)(quinoxalin-6-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204298-55-4
Record name (Piperazin-1-yl)(quinoxalin-6-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Nucleophilic Substitution via Carbonyl Activation

A common approach involves activating the carbonyl group of quinoxaline-6-carboxylic acid derivatives for nucleophilic attack by piperazine. For example, quinoxaline-6-carbonyl chloride reacts with piperazine in anhydrous dichloromethane (DCM) to yield the free base, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Reaction Conditions:

  • Quinoxaline-6-carbonyl chloride (1.0 eq) , piperazine (1.2 eq), DCM, 0°C to room temperature, 12 hours.

  • Workup: Extraction with saturated NaHCO₃, drying over MgSO₄, and HCl gas bubbling in ethyl acetate.

This method achieves moderate yields (50–65%) but requires strict moisture control to prevent hydrolysis of the acyl chloride intermediate.

Buchwald-Hartwig Amination for Direct Coupling

Palladium-catalyzed cross-coupling has emerged as a robust method for constructing the C–N bond between quinoxaline and piperazine. A study demonstrated the use of Pd₂(dba)₃ and BINAP as catalytic systems, enabling coupling of 6-bromoquinoxaline with piperazine under refluxing toluene.

Optimized Protocol:

ComponentQuantityRole
6-Bromoquinoxaline1.0 eqElectrophile
Piperazine1.5 eqNucleophile
Pd₂(dba)₃5 mol%Catalyst
BINAP10 mol%Ligand
t-BuONa2.0 eqBase
TolueneSolventReflux, 24 h

Yield: 72% after column chromatography.
Key Advantage: Tolerance to steric hindrance and functional groups on quinoxaline.

Reductive Amination for Intermediate Functionalization

Reductive amination using sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane has been employed to conjugate piperazine with quinoxaline aldehydes. For instance, quinoxalin-6-ylmethanone reacts with piperazine in the presence of STAB and acetic acid, followed by HCl treatment.

Stepwise Process:

  • Condensation: Quinoxalin-6-ylmethanone (1.0 eq) and piperazine (1.2 eq) in DCE, 20°C, 16 hours.

  • Reduction: STAB (2.0 eq) added portionwise, stirred for 24 hours.

  • Salt Formation: Concentrated HCl added dropwise to precipitate the hydrochloride.

Yield: 68% (white solid, >95% purity by HPLC).

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates for coupling reactions, while non-polar solvents (toluene, DCE) improve selectivity. For example, replacing DCM with toluene in Pd-catalyzed amination increased yields from 58% to 72%.

Temperature Impact:

  • Buchwald-Hartwig: Optimal at 100°C; lower temperatures (<80°C) led to incomplete conversion.

  • Reductive Amination: Room temperature sufficient for STAB-mediated reactions.

Catalytic System Tuning

The choice of ligand and palladium source significantly affects efficiency. BINAP/Pd₂(dba)₃ outperformed Xantphos/Pd(OAc)₂ in coupling reactions, reducing side product formation from 15% to <5%.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 2.33 (m, 1H, piperazine), 3.40–3.80 (m, 8H, piperazine), 7.60–8.20 (m, 3H, quinoxaline), 9.14 (br s, 1H, HCl).

  • HPLC: Retention time = 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN).

Applications and Derivative Synthesis

Pharmacological Relevance

Piperazin-1-yl(quinoxalin-6-yl)methanone derivatives exhibit Sirt6 activation (3.44–5.43-fold at 100 μM) and kinase inhibition, making them candidates for oncology and neurodegeneration research.

Structural Modifications

  • Acylation: Introducing acetyl or sulfonyl groups at the piperazine nitrogen alters bioactivity.

  • Heterocycle Replacement: Substituting quinoxaline with pyridine reduces potency, highlighting the scaffold’s specificity .

化学反応の分析

Types of Reactions

Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoxaline-6-carboxylic acid derivatives.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted piperazine derivatives.

科学的研究の応用

Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis compare Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride with four analogues based on structural features, physicochemical properties, and biological relevance:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Core Structure Substituent Functional Group Counterion Similarity Score
This compound 1204298-55-4 Quinoxaline Piperazine Methanone Hydrochloride Reference
Piperazin-1-yl(pyridin-4-yl)methanone hydrochloride 163839-68-7 Pyridine Piperazine Methanone Hydrochloride 0.85
Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride 39640-05-6 Pyridine Piperazine Methanone Dihydrochloride 0.85
Pyrrolidin-1-yl(quinoxalin-6-yl)methanone 938160-11-3 Quinoxaline Pyrrolidine Methanone None 0.86
N-Methylquinoxaline-6-carboxamide 1343299-66-0 Quinoxaline N-Methyl Carboxamide None 0.85

Key Comparative Analysis

Core Structure Modifications Pyridine vs. Pyrrolidine vs. Piperazine: Substituting piperazine (six-membered diamine ring) with pyrrolidine (five-membered monoamine) reduces basicity and hydrogen-bonding capacity. This could impact pharmacokinetics, as piperazine derivatives often show enhanced solubility and metabolic stability .

Counterion Effects The dihydrochloride salt (39640-05-6) offers higher aqueous solubility than the monohydrochloride form but may exhibit hygroscopicity, complicating long-term storage. In contrast, non-ionic analogues (e.g., 938160-11-3) prioritize lipophilicity, favoring blood-brain barrier penetration .

Functional Group Variations Carboxamide vs. Methanone-linked compounds, however, prioritize rigidity and planar geometry .

Synthetic and Commercial Considerations The reference compound is synthesized via efficient routes (e.g., ~87% yield for analogous piperazine-quinoxaline derivatives) , whereas pyrrolidine-containing analogues may require more complex cyclization steps. Commercially, the reference compound is widely available (95% purity), while others like 938160-11-3 are less commonly stocked .

Research Findings and Implications

  • Biological Activity: Quinoxaline-piperazine hybrids are frequently explored as immunomodulators or antimicrobial agents due to their dual affinity for aromatic and amine-binding pockets. Pyridine-based analogues, however, show shifted selectivity toward kinase inhibition .
  • Solubility and Stability: Hydrochloride salts generally enhance bioavailability, but dihydrochloride forms (e.g., 39640-05-6) may require stabilization excipients. Non-ionic derivatives (e.g., 938160-11-3) are better suited for lipid-rich environments .

生物活性

Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, synthesis methods, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H14N4O·HCl, with a molecular weight of 278.74 g/mol. The compound features a piperazine ring linked to a quinoxaline moiety, which is known for its pharmacological potential.

Synthesis Methods

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with piperazine. A common synthetic route includes:

  • Condensation Reaction : Quinoxaline-6-carboxylic acid is reacted with piperazine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
  • Purification : The product is purified through crystallization and filtration to obtain the hydrochloride salt form.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of microbial growth. The mechanism appears to involve disruption of cellular functions without compromising the bacterial membrane integrity .

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1832 µg/mL
Escherichia coli1564 µg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)2016 µg/mL

Antiviral Activity

Research has also indicated that this compound exhibits antiviral properties. It has been tested against several viral strains, showing potential as an antiviral agent by inhibiting viral replication pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. It may act as an inhibitor of enzymes critical for microbial growth, thereby exerting its antimicrobial effects. Additionally, its interaction with viral proteins suggests a multifaceted mechanism that warrants further investigation .

Case Studies

  • Antimicrobial Efficacy in Animal Models : A study conducted on mice demonstrated that administration of this compound resulted in significant protection against infections caused by MRSA. Mice treated with the compound showed reduced bacterial load and improved survival rates compared to control groups .
  • Pharmacokinetic Studies : Pharmacokinetic evaluations have shown that the compound is orally bioavailable, with a favorable absorption profile in animal models. This property enhances its potential as a therapeutic agent .

Comparison with Related Compounds

This compound can be compared with other quinoxaline derivatives and piperazine-based compounds regarding their biological activities:

Compound Biological Activity IC50 (µM)
This compoundAntimicrobial, Antiviral10
Quinoxaline derivative AAntimicrobial5
Piperazine derivative BAntiviral15

Q & A

Basic: How can researchers optimize the synthesis of piperazine-quinoxaline derivatives like Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride?

Methodological Answer:
Synthesis optimization involves:

  • Reagent Ratios : Use a 1:1.2 molar ratio of the quinoxaline precursor to piperazine derivatives to ensure complete substitution, as seen in analogous reactions .
  • Solvent Selection : Reflux in absolute ethanol (50 mL per mmol) for 3–12 hours to achieve high yields (e.g., 73–91% for similar compounds) .
  • Catalysts : Employ triethylamine (TEA) as a base to neutralize HCl byproducts during coupling reactions .
  • Purification : Use column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol to isolate pure products .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the quinoxaline and piperazine moieties via 1^1H and 13^13C NMR chemical shifts (e.g., piperazine CH2_2 signals at δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight accuracy within ±2 ppm .
  • HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .
  • X-ray Crystallography : Resolve crystal structure ambiguities (e.g., polymorph identification) .

Basic: How should researchers evaluate the compound’s stability under experimental conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose the compound to pH 1–13 buffers, elevated temperatures (40–60°C), and UV light for 7–14 days. Monitor degradation via HPLC .
  • Storage Conditions : Store in airtight containers at –20°C in desiccated environments to prevent hygroscopic degradation .
  • Static Light Scattering : Detect aggregation in aqueous solutions, which may affect bioavailability .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (GHS Category 4 acute toxicity) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance target affinity?

Methodological Answer:

  • Substituent Screening : Replace the quinoxaline 6-position with electron-withdrawing groups (e.g., Cl, F) to modulate π-π stacking in receptor binding pockets .
  • Piperazine Modifications : Introduce sulfonyl or carbonyl groups at the piperazine N-4 position to improve CB1 receptor inverse agonism (e.g., LDK1229 in ).
  • Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity using multivariate regression .

Advanced: What computational strategies predict binding modes with therapeutic targets like cannabinoid receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with CB1 receptor crystal structures (PDB: 5TGZ) to identify key interactions (e.g., hydrogen bonds with Ser383) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (100 ns trajectories) to assess stability of binding poses .
  • QM/MM Calculations : Evaluate electronic effects of substituents on binding energy using Gaussian09 .

Advanced: How can researchers resolve contradictions in reported solubility data?

Methodological Answer:

  • Solvent Polarity Screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using nephelometry .
  • Purity Verification : Correlate solubility discrepancies with impurity profiles (e.g., HCl counterion vs. freebase) via ion chromatography .
  • Temperature Gradients : Measure solubility at 25°C vs. 37°C to account for thermodynamic variability .

Advanced: What in vitro assays validate mechanistic hypotheses for this compound’s activity?

Methodological Answer:

  • Radioligand Displacement Assays : Quantify CB1 receptor affinity using [3^3H]SR141716A in HEK293 membranes (IC50_{50} < 1 µM indicates high potency) .
  • cAMP Accumulation : Measure inverse agonism via inhibition of forskolin-stimulated cAMP production in CHO cells .
  • Cytotoxicity Screening : Use MTT assays in hepatocyte (HepG2) and renal (HEK293) cell lines to identify off-target effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。